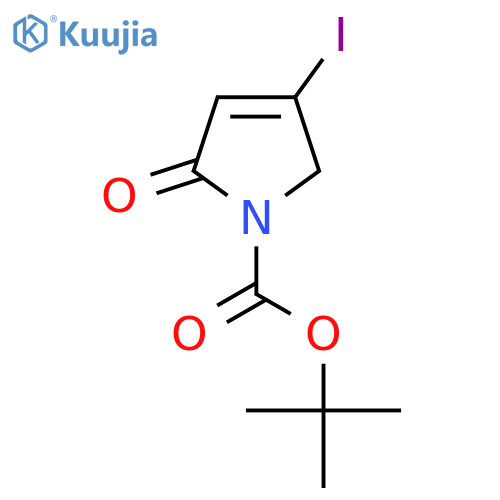

Cas no 163852-47-9 (Tert-Butyl 4-iodo-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate)

163852-47-9 structure

商品名:Tert-Butyl 4-iodo-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate

CAS番号:163852-47-9

MF:C9H12INO3

メガワット:309.10095500946

CID:4823316

Tert-Butyl 4-iodo-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-Butyl 4-iodo-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate

- Tert-Butyl 4-iodo-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate

-

- インチ: 1S/C9H12INO3/c1-9(2,3)14-8(13)11-5-6(10)4-7(11)12/h4H,5H2,1-3H3

- InChIKey: FOVBLNSSZNSVEX-UHFFFAOYSA-N

- ほほえんだ: IC1=CC(N(C(=O)OC(C)(C)C)C1)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 304

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 46.6

Tert-Butyl 4-iodo-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM507446-1g |

tert-Butyl4-iodo-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate |

163852-47-9 | 97% | 1g |

$843 | 2023-01-10 | |

| Ambeed | A184767-1g |

tert-Butyl 4-iodo-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate |

163852-47-9 | 97% | 1g |

$850.0 | 2024-04-23 | |

| Alichem | A109007292-1g |

tert-Butyl 4-iodo-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate |

163852-47-9 | 97% | 1g |

$527.34 | 2022-04-02 |

Tert-Butyl 4-iodo-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate 関連文献

-

Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617

-

Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254

163852-47-9 (Tert-Butyl 4-iodo-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate) 関連製品

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

- 249916-07-2(Borreriagenin)

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:163852-47-9)Tert-Butyl 4-iodo-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate

清らかである:99%

はかる:1g

価格 ($):765.0